molecular formula C11H18ClNO2 B1457956 1-(2,5-Dimethoxyphenyl)propan-1-amine hydrochloride CAS No. 1864060-53-6

1-(2,5-Dimethoxyphenyl)propan-1-amine hydrochloride

Cat. No. B1457956
M. Wt: 231.72 g/mol
InChI Key: SUMMGSIWUCCNJT-UHFFFAOYSA-N
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Description

“1-(2,5-Dimethoxyphenyl)propan-1-amine hydrochloride” is a compound that belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .

Scientific Research Applications

Analytical Techniques and Substance Identification

1-(2,5-Dimethoxyphenyl)propan-1-amine hydrochloride has been identified and characterized using various analytical techniques. Power et al. (2015) discussed the identification of related substances, emphasizing the use of nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry for accurate characterization (Power et al., 2015).

Crystal Structure Analysis

The compound's crystal structure has been extensively studied. Nitek et al. (2020) reported the crystal structures of related 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, highlighting the importance of X-ray diffraction analysis in determining molecular conformations and interactions in the solid state (Nitek et al., 2020).

Chiral Auxiliary in Organic Synthesis

Kohara et al. (1999) explored the use of 1-(2,5-dimethoxyphenyl)ethylamine as an effective chiral auxiliary for the diastereoselective alkylation of aldimines. This research highlights the utility of such compounds in organic synthesis, particularly in enhancing stereoselectivity (Kohara et al., 1999).

Development of Novel Chiral Catalysts

The development of novel chiral catalysts using derivatives of 1-(2,5-dimethoxyphenyl)propan-1-amine has been researched. Yap et al. (2014) synthesized a novel amine ligand for use in asymmetric hydrophosphination reactions, demonstrating the compound's potential in catalysis and stereoselective synthesis (Yap et al., 2014).

Biocatalytic Production

Erdmann et al. (2019) developed a biocatalytic method for producing stereoisomers of methoxamine, starting from compounds related to 1-(2,5-dimethoxyphenyl)propan-1-amine. This showcases the role of such compounds in biocatalysis and pharmaceutical synthesis (Erdmann et al., 2019).

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-4-10(12)9-7-8(13-2)5-6-11(9)14-3;/h5-7,10H,4,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMMGSIWUCCNJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethoxyphenyl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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